molecular formula C24H29N7O2 B3439435 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3439435
M. Wt: 447.5 g/mol
InChI Key: SOXQFSSTQOBKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a benzylacetamido group, and a cyclohexane carboxamide moiety

Preparation Methods

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.

    Preparation of Benzylacetamido Group: This involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide.

    Coupling Reactions: The tetrazole derivative is then coupled with the benzylacetamido intermediate under appropriate conditions to form the desired compound.

    Cyclohexane Carboxamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using microwave irradiation or other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions:

Scientific Research Applications

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which contribute to its diverse applications and potential as a research tool.

Properties

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-benzylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-18-10-12-20(13-11-18)26-22(33)24(14-6-3-7-15-24)30(16-19-8-4-2-5-9-19)21(32)17-31-23(25)27-28-29-31/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,26,33)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXQFSSTQOBKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

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